molecular formula C7H4BrIO B3030158 4-Bromo-3-iodobenzaldehyde CAS No. 873387-81-6

4-Bromo-3-iodobenzaldehyde

Cat. No.: B3030158
CAS No.: 873387-81-6
M. Wt: 310.91
InChI Key: ZFZAZPMPNMBBIZ-UHFFFAOYSA-N
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Description

4-Bromo-3-iodobenzaldehyde is an organic compound with the molecular formula C7H4BrIO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and iodine atoms at the 4th and 3rd positions, respectively. This compound is a solid at room temperature and is used in various chemical synthesis processes due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-iodobenzaldehyde can be synthesized through a multi-step process starting from benzaldehyde. One common method involves the bromination and iodination of benzaldehyde. The process typically includes:

    Bromination: Benzaldehyde is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form 4-bromobenzaldehyde.

    Iodination: The 4-bromobenzaldehyde is then iodinated using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the 3rd position, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products:

    Substitution: Various substituted benzaldehydes.

    Oxidation: 4-Bromo-3-iodobenzoic acid.

    Reduction: 4-Bromo-3-iodobenzyl alcohol.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Bromo-3-iodobenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodobenzaldehyde in chemical reactions involves the reactivity of the aldehyde group and the halogen atoms. The aldehyde group can undergo nucleophilic addition reactions, while the bromine and iodine atoms can participate in electrophilic substitution and cross-coupling reactions. These reactions are facilitated by the electron-withdrawing effects of the halogens, which activate the benzene ring towards nucleophilic attack.

Comparison with Similar Compounds

    4-Bromobenzaldehyde: Similar structure but lacks the iodine atom, making it less reactive in certain cross-coupling reactions.

    3-Iodobenzaldehyde: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.

    4-Chloro-3-iodobenzaldehyde: Similar but with chlorine instead of bromine, which can influence the compound’s reactivity and the conditions required for its reactions.

Uniqueness: 4-Bromo-3-iodobenzaldehyde is unique due to the presence of both bromine and iodine atoms, which provide a combination of reactivity and selectivity in various chemical reactions. This dual halogenation allows for more versatile synthetic applications compared to its mono-halogenated counterparts.

Properties

IUPAC Name

4-bromo-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZAZPMPNMBBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717806
Record name 4-Bromo-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873387-81-6
Record name 4-Bromo-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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